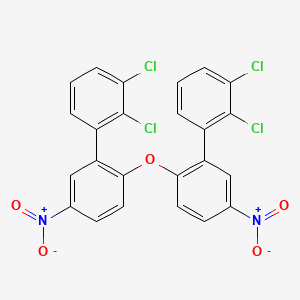
2,3-Dichlorophenyl-4-nitrophenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichlorophenyl-4-nitrophenyl ether is an organic compound with the molecular formula C12H7Cl2NO3 and a molecular weight of 284.09 g/mol . It is characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ether structure. This compound is known for its applications in various fields, including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichlorophenyl-4-nitrophenyl ether typically involves the reaction of 2,3-dichlorophenol with 4-nitrophenol in the presence of a suitable base and a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond . The general reaction scheme is as follows:
2,3-Dichlorophenol+4-NitrophenolBase, Dehydrating Agent2,3-Dichlorophenyl-4-nitrophenyl ether
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichlorophenyl-4-nitrophenyl ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenyl rings can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chlorine atoms.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Oxidized phenyl derivatives such as quinones.
Applications De Recherche Scientifique
2,3-Dichlorophenyl-4-nitrophenyl ether has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dichlorophenyl-4-nitrophenyl ether involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The chlorine atoms can also influence the compound’s reactivity and binding affinity to various targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenyl-4-nitrophenyl ether: Similar structure with chlorine atoms at different positions.
3,4-Dichlorophenyl-4-nitrophenyl ether: Another isomer with chlorine atoms at different positions.
2,3-Dichlorophenyl-4-aminophenyl ether: Similar structure with an amino group instead of a nitro group.
Uniqueness
2,3-Dichlorophenyl-4-nitrophenyl ether is unique due to its specific arrangement of chlorine and nitro groups, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C24H12Cl4N2O5 |
|---|---|
Poids moléculaire |
550.2 g/mol |
Nom IUPAC |
1,2-dichloro-3-[2-[2-(2,3-dichlorophenyl)-4-nitrophenoxy]-5-nitrophenyl]benzene |
InChI |
InChI=1S/C24H12Cl4N2O5/c25-19-5-1-3-15(23(19)27)17-11-13(29(31)32)7-9-21(17)35-22-10-8-14(30(33)34)12-18(22)16-4-2-6-20(26)24(16)28/h1-12H |
Clé InChI |
BXNBVHLVRUKOLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C(=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


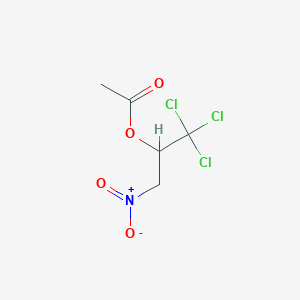
![3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13798227.png)
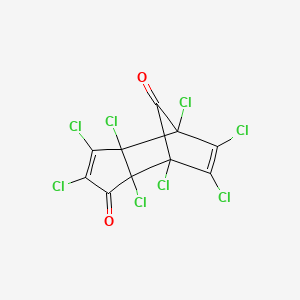
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)

![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)


![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)
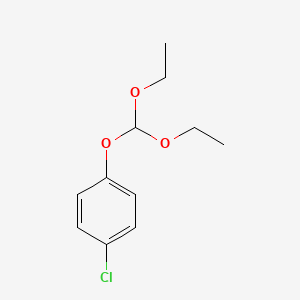
![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
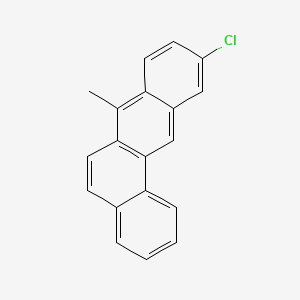
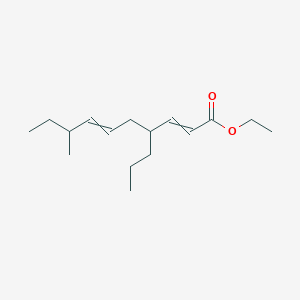
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)
